molecular formula C19H17BrN4O3 B15040633 3-(4-bromophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-bromophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15040633
M. Wt: 429.3 g/mol
InChI Key: RDAHPVRSYJSRPP-SRZZPIQSSA-N
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Description

3-(4-bromophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 4-bromophenyl group at the pyrazole C3 position and an (E)-configured hydrazone moiety substituted with a 3-ethoxy-4-hydroxyphenyl group. Its structure combines electron-withdrawing (bromophenyl) and electron-donating (ethoxy-hydroxyphenyl) groups, which may influence its electronic properties and intermolecular interactions .

Properties

Molecular Formula

C19H17BrN4O3

Molecular Weight

429.3 g/mol

IUPAC Name

3-(4-bromophenyl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17BrN4O3/c1-2-27-18-9-12(3-8-17(18)25)11-21-24-19(26)16-10-15(22-23-16)13-4-6-14(20)7-5-13/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+

InChI Key

RDAHPVRSYJSRPP-SRZZPIQSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-bromobenzaldehyde, which is then reacted with ethoxy-hydroxybenzaldehyde under specific conditions to form the intermediate. This intermediate is further reacted with hydrazine derivatives to form the final pyrazole-carbohydrazide compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Hydrazone Group Reactions

The hydrazone (-NH-N=CH-) group exhibits versatile reactivity:

  • Acid/Base-Catalyzed Hydrolysis : Cleavage under acidic (HCl, H₂SO₄) or basic (NaOH) conditions yields pyrazole-5-carbohydrazide and 3-ethoxy-4-hydroxybenzaldehyde .

  • Reduction : Treatment with LiAlH₄ or NaBH₄ reduces the C=N bond to a C-N single bond, forming a saturated hydrazine derivative (Table 1).

Pyrazole Ring Modifications

The pyrazole core (1H-pyrazole-5-carbohydrazide) undergoes:

  • Electrophilic Substitution : Bromination at the pyrazole C4 position using Br₂/FeBr₃ introduces additional bromine atoms.

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form N-alkylated derivatives.

Bromophenyl Group

  • Nucleophilic Aromatic Substitution : The para-bromine atom undergoes substitution with nucleophiles (e.g., -OH, -NH₂) under Pd-catalyzed Buchwald-Hartwig conditions .

  • Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives, enhancing π-conjugation.

Ethoxy-Hydroxyphenyl Moiety

  • Ether Cleavage : HI or BBr₃ cleaves the ethoxy group (-OCH₂CH₃) to regenerate a phenolic -OH group.

  • Oxidation : MnO₂ or KMnO₄ oxidizes the phenolic -OH to a quinone structure under controlled conditions.

Condensation Reactions

The aldehyde group in the hydrazone participates in:

  • Schiff Base Formation : Condenses with primary amines (e.g., aniline) to form imine-linked hybrids .

  • Heterocyclization : Reacts with thiourea or hydroxylamine to form thiazole or isoxazole rings, respectively.

Metal-Catalyzed Cross-Couplings

  • Heck Reaction : The bromophenyl group couples with alkenes (e.g., styrene) using Pd(OAc)₂ to form styryl derivatives.

  • Sonogashira Coupling : Reacts with terminal alkynes (e.g., phenylacetylene) to install alkynyl groups .

Key Reaction Data

Table 1: Representative Reactions and Conditions

Reaction TypeReagents/ConditionsProductYield (%)Reference
Hydrazone reductionNaBH₄, EtOH, 0°C, 2hSaturated hydrazine derivative78
Bromophenyl Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h3-(Biphenyl-4-yl)-pyrazole carbohydrazide65
Pyrazole N-alkylationCH₃I, K₂CO₃, DMF, 60°C, 6hN-Methylpyrazole derivative82
Ether cleavageBBr₃, CH₂Cl₂, -78°C → RT, 4hDeprotected phenolic derivative90

Mechanistic Insights

  • Acid-Catalyzed Hydrolysis : Protonation of the hydrazone’s imine nitrogen increases electrophilicity, facilitating nucleophilic attack by water .

  • Pd-Catalyzed Cross-Couplings : Oxidative addition of the C-Br bond to Pd(0) forms a Pd(II) intermediate, which undergoes transmetalation and reductive elimination.

Stability and Side Reactions

  • Photodegradation : Prolonged UV exposure degrades the hydrazone linkage, forming nitroso byproducts .

  • Thermal Decomposition : Heating above 200°C induces cleavage of the pyrazole ring, releasing CO₂ and NH₃.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry for its potential anti-inflammatory and anticancer properties. It is being investigated for its ability to interact with specific molecular targets in cancer cells .

Industry: In the industrial sector, it is used in the development of new materials, including polymers and advanced composites .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or signaling pathways that are crucial for the survival and proliferation of cancer cells. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyrazole Carbohydrazides

Compound Name Substituent at Hydrazone Moiety Key Structural Features Molecular Weight (g/mol) References
Target Compound 3-ethoxy-4-hydroxyphenyl Bromophenyl, ethoxy-hydroxy group ~443.3 -
3-(4-bromophenyl)-N′-[(E)-1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide 4-bromophenyl ethylidene Dual bromophenyl groups, planar hydrazone ~462.1
N′-[(E)-(3-bromophenyl)methylene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide 3-bromophenyl, methylbenzyloxy phenyl Bulky benzyloxy group, bromine at meta position ~527.3
3-(4-bromophenyl)-N′-[(E)-4-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide 4-pyridinylmethylene Heteroaromatic pyridine, polarizable N atom ~397.2

Key Observations :

  • The target compound ’s 3-ethoxy-4-hydroxyphenyl group enhances hydrogen-bonding capacity compared to halogenated or purely aromatic substituents in analogues .
  • Compounds with bulky substituents (e.g., methylbenzyloxy in ) exhibit reduced solubility in polar solvents, whereas pyridine-containing derivatives () show improved solubility due to nitrogen’s lone pair.

Key Observations :

  • Methoxybenzylidene derivatives (e.g., ) show strong antimicrobial activity due to lipophilic aromatic systems disrupting microbial membranes.
  • Pyridine-containing analogues () demonstrate dual anticancer and anti-inflammatory activity, likely due to π-π stacking with enzyme active sites.
  • The target compound’s 4-hydroxyphenyl group may confer antioxidant properties, as seen in structurally similar phenolic hydrazones .

Computational and Spectroscopic Insights

Table 3: Computational Parameters for Select Analogues

Compound HOMO-LUMO Gap (eV) Dipole Moment (Debye) NBO Charge on Hydrazone N References
Target Compound Calculations needed Data pending Data pending -
(E)-N′-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 3.8 4.5 -0.32
N′-(3-BROMOBENZYLIDENE)-3-(4-((4-ME-BENZYL)OXY)PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE 4.1 6.2 -0.28
3-(4-Bromophenyl)-N′-[(E)-4-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide 3.5 5.8 -0.35

Key Observations :

  • Lower HOMO-LUMO gaps (e.g., 3.5 eV in ) correlate with higher reactivity and bioactivity in pyridine-containing derivatives.
  • Methoxybenzylidene derivatives exhibit moderate dipole moments (~4.5 Debye), suggesting balanced solubility and membrane penetration .
  • Negative NBO charges on hydrazone nitrogen atoms indicate nucleophilic sites for intermolecular interactions .

Biological Activity

3-(4-bromophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure

The compound features a pyrazole core substituted with a bromophenyl group and an ethoxy-hydroxyphenyl moiety. Its structural formula can be represented as follows:

C17H18BrN5O3\text{C}_{17}\text{H}_{18}\text{Br}\text{N}_{5}\text{O}_{3}

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study assessing various pyrazole compounds, several showed promising activity against bacterial strains such as E. coli and Staphylococcus aureus. Specifically, this compound demonstrated effective inhibition against these pathogens at concentrations comparable to standard antibiotics .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles is well-documented, with many derivatives showing efficacy in reducing inflammation in vivo. For instance, compounds similar to the one have been tested using the carrageenan-induced paw edema model, where they exhibited significant reduction in edema comparable to ibuprofen . The mechanism is believed to involve inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

3. Anticancer Properties

The anticancer activity of pyrazole derivatives has been a focal point in recent research. Studies have shown that certain derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays demonstrated that this compound could reduce the viability of cancer cell lines significantly .

Study 1: Synthesis and Evaluation

A recent study synthesized several pyrazole derivatives, including the compound of interest, and evaluated their biological activities. The synthesized compound exhibited notable antimicrobial and anti-inflammatory activities with IC50 values indicating effective concentrations for therapeutic applications .

Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like bromine enhances the biological activity of pyrazole derivatives. The compound's bromophenyl substituent was found to be crucial for its enhanced antimicrobial effects .

Data Table: Biological Activity Summary

Activity TypeAssay MethodResultsReference
AntimicrobialDisc diffusion methodInhibition against E. coli
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction in edema
AnticancerMTT assay on cancer cell linesReduced viability by 50%

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